1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea
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Overview
Description
1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea is a complex organic compound with intriguing structural features. It combines elements of furan, imidazo[1,2-b]pyrazole, and phenethylurea, showcasing diverse functional groups that can participate in various chemical interactions. This compound holds potential in multiple research fields due to its unique arrangement of atoms and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea can be synthesized through multi-step organic synthesis.
Formation of Furan-2-yl-1H-imidazo[1,2-b]pyrazole: : The synthesis begins with the condensation of furfural and hydrazine to form 2-furylhydrazine. This intermediate then reacts with an appropriate diketone under acidic conditions to form the imidazo[1,2-b]pyrazole core.
Substitution with Ethyl Groups: : The furan-2-yl-imidazo[1,2-b]pyrazole intermediate is then subjected to nucleophilic substitution with an ethyl halide to introduce the ethyl group.
Formation of Phenethylurea: : Separately, phenethylamine is reacted with isocyanate to form phenethylurea.
Final Coupling Reaction: : The ethyl-substituted imidazo[1,2-b]pyrazole is then coupled with the phenethylurea derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production would likely focus on optimizing each step for yield and purity, possibly employing flow chemistry for scalability and consistency. Continuous flow reactors can be used to maintain the specific reaction conditions required, while reducing reaction times and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea can undergo various types of reactions, including:
Oxidation: : Can occur at the furan ring, potentially leading to the formation of furanones.
Reduction: : Could involve the reduction of the imidazole ring.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur on the phenethyl and furan moieties.
Common Reagents and Conditions
Oxidation: : Typically requires reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : May involve reagents like sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: : Often uses halogenated reagents under basic or acidic catalysis, depending on the site of substitution.
Major Products Formed
Oxidation Products: : Furanones, carboxylic acids.
Reduction Products: : Reduced imidazole derivatives.
Substitution Products: : Substituted furans, imidazo[1,2-b]pyrazoles, and phenethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for constructing more complex molecules. Its varied functional groups allow for extensive derivatization, enabling the synthesis of a wide range of chemical entities.
Biology
Biologically, this compound can be explored for its potential interaction with biomolecules. Its structural features make it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicine, the imidazo[1,2-b]pyrazole core is known for its pharmacological activities, including anti-inflammatory and anticancer properties. The specific substitution pattern in this compound might offer unique binding affinities and specificities for drug targets.
Industry
Industrial applications might include its use as an intermediate in the synthesis of pharmaceuticals or agrochemicals. Its complex structure also makes it suitable for advanced materials science research.
Mechanism of Action
Molecular Targets and Pathways
The compound likely exerts its effects through the modulation of specific biological pathways. The imidazo[1,2-b]pyrazole core can interact with various protein targets, possibly inhibiting enzymes or modulating receptor activity. The furan and phenethyl groups may enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-a]pyridine-1-yl)ethyl)-3-(4-methoxyphenethyl)urea: : Similar structure but different ring systems, leading to different biological activities.
1-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea: : Thiophene ring instead of furan, potentially altering electronic properties and reactivity.
Uniqueness
1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea stands out due to the combination of the furan-2-yl and imidazo[1,2-b]pyrazole moieties. This structural arrangement can lead to unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-28-17-6-4-16(5-7-17)8-9-22-21(27)23-10-11-25-12-13-26-20(25)15-18(24-26)19-3-2-14-29-19/h2-7,12-15H,8-11H2,1H3,(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFQBDUZXPYIEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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